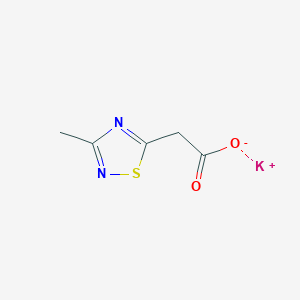

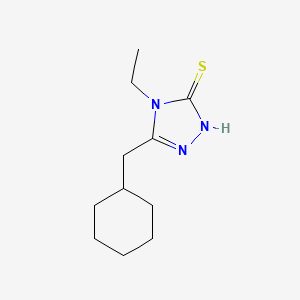

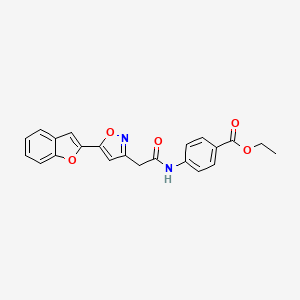

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . These compounds are interesting in medicinal chemistry due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

In the presence of potassium tert-butylate in THF, some thiadiazole compounds decompose with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, some compounds show potent antimicrobial activity .Scientific Research Applications

Energetic Materials

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate, also referred to as potassium 4-dinitromethyl-3-methylfuroxanate, has been synthesized and studied for its potential application in energetic materials science . It was found that this compound has a high decomposition temperature (207 °C), high density (1.91 g cm −3), and moderate sensitivity to mechanical stress .

Nitrogen Heterocycles

This compound is a nitrogen heterocycle, which are compounds that have high enthalpies of formation, higher densities, and high nitrogen content . These properties make them particularly useful in the development of high-energy materials .

Oxadiazoles

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is an oxadiazole, a class of compounds that are often used in the construction of high-energy structures . Oxadiazoles are particularly advantageous because they usually have high enthalpies of formation, higher densities, and high nitrogen content .

Furoxans

The compound is also a furoxan derivative . Furoxan derivatives enriched with explosophoric functionalities are promising compounds in the preparation of novel energetic materials .

Synthesis of High-Energy Structures

The compound was synthesized via tandem nitration-reduction reactions of an available (furoxanyl)chloroxime . This method of synthesis could be useful in the construction of high-energy structures .

Potential Antimicrobial Applications

While not directly related to Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate, it’s worth noting that many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antimicrobial activity . Given the structural similarity, it’s possible that Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate could also have similar properties, but further research would be needed to confirm this.

Mechanism of Action

Safety and Hazards

Future Directions

1,3,4-Thiadiazole derivatives have shown potential in a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, these compounds continue to be a subject of considerable interest for designing new antitumor agents .

properties

IUPAC Name |

potassium;2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.K/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUQYHRBKESIL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)CC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)